molecular formula C11H10F2N2 B1660525 2,2-Difluoro-2-(quinolin-8-YL)ethanamine CAS No. 780769-67-7

2,2-Difluoro-2-(quinolin-8-YL)ethanamine

Cat. No.: B1660525
CAS No.: 780769-67-7
M. Wt: 208.21
InChI Key: ZBCHYOUHRRLWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(quinolin-8-YL)ethanamine is a useful research compound. Its molecular formula is C11H10F2N2 and its molecular weight is 208.21. The purity is usually 95%.
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Properties

CAS No.

780769-67-7

Molecular Formula

C11H10F2N2

Molecular Weight

208.21

IUPAC Name

2,2-difluoro-2-quinolin-8-ylethanamine

InChI

InChI=1S/C11H10F2N2/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9/h1-6H,7,14H2

InChI Key

ZBCHYOUHRRLWEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-(2-azido-1,1-difluoro-ethyl)-quinoline (3.8 g, 16.24 mmol) in MeOH (20 mL), as prepared in the last step, was treated with 10 wt. % Pd—C (754 mg) and NH4HCO2 (3 g). After 45 minutes the reaction was filtered through a pad of Celite and partitioned between EtOAc (100 mL) and NaHCO3 (satd) (100 mL). The organic phase was washed with brine (100 mL), dried over Na2SO4 and concentrated in vacuo to afford the product as a yellow viscous oil (2.7 g). 1H NMR (300 Hz, CDCl3) δ 9.0-8.98 (m, 1H), 8.22-8.19 (m, 1H), 8.05 (d, J=7.3 Hz, 1H), 7.93 (d, J=8.2 Hz, 1H), 7.60 (t, J=7.7 Hz, 1H), 7.49-7.45 (m, 1H), 3.82 (t, J=15.3 Hz, 2H); LC/MS (m/z) [M+1]+ 209.2 (calculated for C11H10F2N2, 208.21).
Name
8-(2-azido-1,1-difluoro-ethyl)-quinoline
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
754 mg
Type
catalyst
Reaction Step Two

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